molecular formula C16H16N4OS2 B10812889 N-(4'-Methyl-2-(p-tolylamino)-[4,5'-bithiazol]-2'-yl)acetamide

N-(4'-Methyl-2-(p-tolylamino)-[4,5'-bithiazol]-2'-yl)acetamide

Cat. No.: B10812889
M. Wt: 344.5 g/mol
InChI Key: FLVVAYJIHWYZCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-310586-A involves multiple steps, including the formation of key intermediates and their subsequent reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and yield .

Industrial Production Methods

WAY-310586-A is produced on a small scale for research purposes. The industrial production methods involve standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

WAY-310586-A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

WAY-310586-A is widely used in scientific research due to its inhibitory effects on the TAOK2 enzyme. Some of its applications include:

Mechanism of Action

WAY-310586-A exerts its effects by inhibiting the TAOK2 enzyme. The inhibition of TAOK2 affects various molecular pathways, including those involved in cell signaling and stress response. The compound binds to the active site of the enzyme, preventing its normal function and thereby modulating the associated biological processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to WAY-310586-A include:

Uniqueness

WAY-310586-A is unique due to its specific inhibitory action on TAOK2 and its well-characterized chemical properties. Its high purity and stability make it a valuable tool in scientific research .

Properties

Molecular Formula

C16H16N4OS2

Molecular Weight

344.5 g/mol

IUPAC Name

N-[4-methyl-5-[2-(4-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C16H16N4OS2/c1-9-4-6-12(7-5-9)19-15-20-13(8-22-15)14-10(2)17-16(23-14)18-11(3)21/h4-8H,1-3H3,(H,19,20)(H,17,18,21)

InChI Key

FLVVAYJIHWYZCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C(S3)NC(=O)C)C

Origin of Product

United States

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